2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide
Description
2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide: is a synthetic organic compound that belongs to the class of piperazine derivatives
Properties
IUPAC Name |
2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4/c1-30-20-8-5-17(13-21(20)31-2)15-27-12-11-26-23(29)19(27)14-22(28)25-10-9-16-3-6-18(24)7-4-16/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMCYYNUKMWMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCNC(=O)C2CC(=O)NCCC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine core can be synthesized by reacting ethylenediamine with diethyl oxalate under reflux conditions to form a piperazine-2,3-dione intermediate.
Introduction of the 3,4-Dimethoxyphenyl Group: The intermediate is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3,4-dimethoxyphenyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride to form the acetamide derivative.
Introduction of the 4-Fluorophenyl Group: Finally, the compound is reacted with 4-fluorophenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the 4-fluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can occur at the carbonyl group in the piperazine ring, leading to the formation of alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Potential use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide
- 2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-bromophenyl)ethyl]acetamide
Comparison
- Uniqueness : The presence of the 4-fluorophenyl group in 2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide distinguishes it from similar compounds with different halogen substitutions. This fluorine atom can significantly influence the compound’s biological activity and pharmacokinetic properties, such as its ability to cross cell membranes or its metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
